(9E)-4H-Imidazo[4,5-b][1,4]diazocine
Description
Structure
3D Structure
Properties
CAS No. |
950684-23-8 |
|---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
1H-imidazo[4,5-b][1,4]diazocine |
InChI |
InChI=1S/C7H6N4/c1-2-4-9-7-6(8-3-1)10-5-11-7/h1-5H,(H,8,9,10,11) |
InChI Key |
WCLAZAOJBVOOFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=NC=C1)N=CN2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 9e 4h Imidazo 4,5 B 1 2 Diazocine
Electrophilic and Nucleophilic Reactions of the Diazocine Ring System
The diazocine ring, an eight-membered heterocycle containing two nitrogen atoms, possesses a unique electronic structure that influences its reactivity towards electrophiles and nucleophiles. The presence of the azo-linkage (-N=N-) and the saturated ethylene bridge in a structure analogous to (9E)-4H-Imidazo[4,5-b] nih.govresearchgate.netdiazocine would significantly impact its chemical behavior.
Electrophilic Reactions: Diazocines, in general, are not predisposed to electrophilic aromatic substitution directly on the phenyl rings of the dibenzodiazocine core due to the deactivating nature of the azo group. beilstein-journals.org However, the azo bridge itself can be a site for electrophilic attack, particularly protonation or coordination with Lewis acids, which can modulate the electronic properties and conformation of the ring system. In related diazonium salts, the diazo group acts as a potent electrophile in coupling reactions with electron-rich aromatic systems. libretexts.orgslideshare.net This suggests that the azo linkage in the diazocine ring could potentially react with strong nucleophiles under certain conditions, although this is not a typical electrophilic substitution on the ring itself.
Nucleophilic Reactions: Nucleophilic attack on the diazocine ring system is generally unfavorable unless the aromatic rings are substituted with strong electron-withdrawing groups. Nucleophilic aromatic substitution (SNAr) typically requires such activation to proceed. libretexts.orgyoutube.com In the absence of such activating groups, the diazocine ring is not expected to be susceptible to direct nucleophilic attack. However, functional groups appended to the diazocine scaffold can undergo nucleophilic substitution. For instance, halogenated diazocine derivatives can serve as precursors for further functionalization via cross-coupling reactions, which involve nucleophilic species in the catalytic cycle.
Reactivity of the Imidazole (B134444) Moiety within Fused Diazocine Architectures
The imidazole ring, being electron-rich, is generally susceptible to electrophilic attack. However, when fused to another heterocyclic system like the diazocine ring, its reactivity is modulated by the electronic interplay between the two rings. The reactivity of the imidazole moiety in (9E)-4H-Imidazo[4,5-b] nih.govresearchgate.netdiazocine can be inferred from studies on analogous fused systems such as imidazo[4,5-b]pyridines.
In these fused systems, the imidazole ring can undergo various electrophilic substitution reactions. The C2 position of the imidazole ring is particularly activated and can be targeted for functionalization. For instance, direct C-H arylation at the C2 position of N-protected imidazo[4,5-b]pyridines has been achieved using copper(I) iodide, indicating the nucleophilic character of this position. nih.gov
The nitrogen atoms of the imidazole ring also play a crucial role in its reactivity. The pyrrole-type nitrogen (N1) can be deprotonated to form an anion, which is a potent nucleophile, while the pyridine-type nitrogen (N3) can be protonated or act as a Lewis base. The fusion to the diazocine ring is expected to influence the pKa values of these nitrogen atoms and, consequently, their reactivity in acid-base and nucleophilic reactions.
Functionalization and Derivatization Reactions of the (9E)-4H-Imidazo[4,5-b]nih.govresearchgate.netdiazocine Scaffold
Alkylation and aralkylation are common methods for the functionalization of nitrogen-containing heterocycles. In the context of the imidazo[4,5-b] nih.govresearchgate.netdiazocine scaffold, these reactions are expected to occur primarily on the nitrogen atoms of the imidazole moiety. Based on studies with imidazo[4,5-b]pyridines, N-alkylation is a feasible transformation but often leads to challenges in regioselectivity. mdpi.com
Alkylation can occur at either the pyrrolic N1/N3 position or the pyridinic N4 position of the imidazo[4,5-b]pyridine core, often resulting in a mixture of regioisomers. nih.gov The reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under phase-transfer catalysis conditions has been shown to yield a mixture of N3 and N4 regioisomers. researchgate.net The distribution of these products is influenced by the nature of the alkylating agent, the solvent, and the base used.
The table below summarizes representative alkylation reactions on the analogous imidazo[4,5-b]pyridine system, highlighting the formation of different regioisomers.
| Substrate | Alkylating Agent | Reaction Conditions | Products (Regioisomers) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Allyl bromide | K2CO3, TBAB, DMF, rt, 24h | 3-allyl- and 4-allyl-derivatives | Good yields | uctm.edu |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Propargyl bromide | K2CO3, TBAB, DMF, rt, 24h | 3-propargyl- and 4-propargyl-derivatives | Good yields | uctm.edu |
| 2-(substituted-phenyl)-4H-imidazo[4,5-b]pyridines | 4-Chlorobenzyl bromide | K2CO3, DMF | Predominantly N4 regioisomers | Not specified | nih.gov |
| 2-(substituted-phenyl)-4H-imidazo[4,5-b]pyridines | Butyl bromide | K2CO3, DMF | N4 and N3 regioisomers | Not specified | nih.gov |
Controlling regioselectivity in the functionalization of fused imidazole systems is a significant synthetic challenge. nih.gov The presence of multiple nitrogen atoms with different electronic environments often leads to the formation of isomeric products.
In the case of imidazo[4,5-b]pyridines, regioselective functionalization has been explored through various strategies. The use of protecting groups on one of the nitrogen atoms can direct substitution to a specific position. For example, N3-MEM-protected imidazo[4,5-b]pyridines undergo efficient C2-functionalization via direct C-H arylation. nih.gov
Palladium-catalyzed cross-coupling reactions have also been employed for the regioselective synthesis of substituted imidazo[4,5-b]pyridines. nih.gov For instance, a palladium-catalyzed amidation of 2-chloro-3-amino-pyridines with primary amides, followed by in situ cyclization, provides a route to N1-substituted imidazo[4,5-b]pyridines. nih.gov This method offers a way to overcome the regioselectivity issues associated with direct alkylation.
The choice of catalyst, ligand, and solvent system is crucial in directing the outcome of these reactions. For example, in the palladium-catalyzed amidation for the synthesis of imidazo[4,5-b]pyridines, the use of the Xantphos ligand in a 1,4-dioxane and tert-amyl alcohol solvent system was found to be optimal. beilstein-journals.orgorganic-chemistry.org
Rearrangement Pathways of Imidazo-Fused Diazocine Systems
Skeletal rearrangements are important transformations in heterocyclic chemistry, allowing access to novel ring systems. While specific rearrangement pathways for imidazo-fused diazocines are not documented, insights can be drawn from related medium-sized ring systems.
For instance, a synthetic method for benzoazepine analogues, which contain a seven-membered ring, has been developed using an azide rearrangement reaction of ortho-arylmethylbenzyl azide derivatives. nih.gov This type of rearrangement involves the generation of an iminium ion intermediate, which then undergoes cyclization. It is conceivable that appropriately functionalized imidazo-fused diazocine precursors could undergo similar skeletal rearrangements under acidic or thermal conditions.
Furthermore, ring-expansion and ring-contraction reactions are known to occur in various heterocyclic systems. The specific conditions that might induce such rearrangements in the (9E)-4H-Imidazo[4,5-b] nih.govresearchgate.netdiazocine scaffold would depend on the nature and position of substituents, as well as the reaction conditions employed. For example, the presence of strain in the eight-membered diazocine ring could provide a driving force for rearrangement to a more stable bicyclic or tricyclic system.
Spectroscopic and Advanced Structural Elucidation of 9e 4h Imidazo 4,5 B 1 2 Diazocine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
No published NMR data for (9E)-4H-Imidazo[4,5-b] nih.govnih.govdiazocine or its derivatives could be located.
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry Determination
A crystallographic structure for (9E)-4H-Imidazo[4,5-b] nih.govnih.govdiazocine has not been reported in the surveyed literature.
Computational and Theoretical Investigations of 9e 4h Imidazo 4,5 B 1 2 Diazocine Systems
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Conformation
Furthermore, DFT calculations would allow for the determination of key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) could be calculated, providing an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net The distribution of electron density and the molecular electrostatic potential (MEP) surface could also be mapped, highlighting regions susceptible to electrophilic and nucleophilic attack.
A hypothetical data table that could be generated from such a study is presented below:
| Parameter | Calculated Value |
| Ground State Energy (Hartree) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations
To understand the photophysical properties of (9E)-4H-Imidazo[4,5-b] beilstein-journals.orgresearchgate.netdiazocine, Time-Dependent Density Functional Theory (TD-DFT) calculations would be indispensable. This theoretical approach could predict the electronic absorption spectrum (UV-Vis) by calculating the vertical excitation energies and oscillator strengths of the lowest-lying singlet excited states. researchgate.net Such simulations would help in assigning the electronic transitions observed in an experimental spectrum, for instance, distinguishing between n→π* and π→π* transitions.
A simulated spectrum could guide experimental work and aid in the interpretation of spectroscopic data. The results of a TD-DFT study could be summarized in a table similar to the one below:
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | Data not available | Data not available | Data not available |
| S0 → S2 | Data not available | Data not available | Data not available |
| S0 → S3 | Data not available | Data not available | Data not available |
Theoretical Mechanistic Studies of Reaction Pathways
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions. For (9E)-4H-Imidazo[4,5-b] beilstein-journals.orgresearchgate.netdiazocine, theoretical studies could be employed to explore potential synthetic routes, such as the reductive cyclization of a suitable dinitro precursor. beilstein-journals.org By mapping the potential energy surface of the reaction, stationary points corresponding to reactants, transition states, intermediates, and products can be located.
The calculation of activation energies would provide insights into the feasibility of a proposed reaction pathway. For instance, studies on the synthesis of related imidazole (B134444) derivatives have discussed reaction mechanisms that could serve as a starting point for a theoretical investigation into the formation of the imidazo-diazocine ring system. researchgate.netnih.gov
Predictive Modeling of Structural and Electronic Parameters
Predictive modeling, based on established quantum chemical methods, could be utilized to forecast the properties of hypothetical derivatives of (9E)-4H-Imidazo[4,5-b] beilstein-journals.orgresearchgate.netdiazocine. By systematically introducing different functional groups at various positions on the heterocyclic scaffold, it would be possible to create in-silico libraries of related compounds.
For each derivative, key structural and electronic parameters could be calculated, allowing for the establishment of structure-property relationships. This approach could predict how substitutions would affect the molecule's conformation, electronic properties (such as the HOMO-LUMO gap), and potential reactivity. Such predictive studies are invaluable for guiding the synthesis of new molecules with desired characteristics.
Future Research Directions and Challenges in Imidazo 4,5 B 1 2 Diazocine Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
A primary challenge in heterocyclic chemistry is the development of environmentally benign synthetic protocols. Future efforts in synthesizing the imidazo[4,5-b] mdpi.comnih.govdiazocine core will undoubtedly focus on green and sustainable methodologies, moving away from harsh reagents and toxic solvents.
Key Future Research Areas:
Ultrasound and Microwave-Assisted Synthesis: High-energy techniques like ultrasound and microwave irradiation are poised to become crucial tools. Ultrasound-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for various imidazole-based heterocycles, often under milder, catalyst-free conditions. mdpi.comrsc.orgnih.gov For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved in minutes with high yields using ultrasound, a significant improvement over conventional heating methods. organic-chemistry.org Similarly, microwave irradiation offers a solvent-free and catalyst-free route to imidazopyridines, enhancing the environmental friendliness of the synthesis. researchgate.netbio-conferences.org Applying these energy sources to the cyclization and fusion steps required for building the imidazo[4,5-b] mdpi.comnih.govdiazocine framework could offer significant advantages in efficiency and sustainability.
Aqueous and Benign Solvent Systems: The use of water as a reaction medium is a cornerstone of green chemistry. rsc.org Successful syntheses of imidazopyridine derivatives have been reported in water, sometimes without the need for any added catalyst, representing an extremely green and rapid process. rsc.org The development of protocols that allow for the construction of the complex diazocine-fused system in aqueous media or other green solvents like polyethylene (B3416737) glycol (PEG) would be a major advancement. acs.orgnih.gov
Catalyst-Free and Metal-Free Reactions: Eliminating transition-metal catalysts is another key goal for sustainable synthesis. Several catalyst-free methods for the C-3 functionalization and synthesis of imidazopyridines have been developed, relying on reagents like potassium persulfate or simply thermal conditions. nih.govacs.orgthieme-connect.com Exploring one-pot, multi-component reactions (MCRs) that proceed without a catalyst could provide rapid access to a library of substituted imidazo[4,5-b] mdpi.comnih.govdiazocine derivatives. nih.gov Biocatalysis, using enzymes like Candida Antarctica lipase (B570770) B (CALB), also presents a promising, highly green avenue for exploration. nih.gov
| Synthetic Approach | Key Advantages | Potential Application for Imidazo[4,5-b] mdpi.comnih.govdiazocine | References |
| Ultrasound-Assisted Synthesis | Reduced reaction time, increased yields, milder conditions | Accelerating the final cyclization/fusion step to form the tricyclic core. | mdpi.comrsc.orgnih.govorganic-chemistry.org |
| Aqueous Synthesis | Environmentally benign, low cost, improved safety | Performing key condensation or cyclization steps in water to reduce organic solvent waste. | rsc.orgrsc.orgacs.org |
| Catalyst-Free Methods | Avoids toxic metal catalysts, simplifies purification | Direct C-H functionalization of the pre-formed heterocycle without metal catalysis. | nih.govresearchgate.netnih.govacs.org |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The fusion of the imidazopyridine and diazocine rings creates a unique electronic and steric environment, suggesting that the reactivity of the combined system will be more than just the sum of its parts. A significant challenge will be to understand and control the regioselectivity of reactions on this new scaffold.
Key Future Research Areas:
Regioselective Functionalization: The imidazo[4,5-b]pyridine core has multiple sites susceptible to electrophilic or nucleophilic attack. Research will be needed to map the reactivity of the imidazo[4,5-b] mdpi.comnih.govdiazocine system, determining how the diazocine ring influences the established reactivity of the imidazopyridine N1, N3, and C2 positions. Palladium-catalyzed cross-coupling and direct C-H amination are powerful tools for functionalizing imidazopyridines and could be adapted to selectively introduce substituents onto the new fused system.
Skeletal Rearrangements and Transformations: Certain fused imidazothiazolotriazines are known to undergo base-induced skeletal rearrangements, transforming the heterocyclic core. Investigating whether the imidazo[4,5-b] mdpi.comnih.govdiazocine system can be induced to undergo similar ring expansions, contractions, or other transformations could lead to entirely new heterocyclic families with novel properties.
Modulation of Diazocine Photochemistry: The core feature of the diazocine unit is its E/Z photoisomerization. A key research question is how the fused imidazole (B134444) ring affects the photophysical properties of the diazocine. This includes changes in absorption wavelengths, quantum yields, and the thermal stability of the metastable isomer. Conversely, the conformational state of the diazocine ring (E or Z) could modulate the reactivity and basicity of the nearby imidazole nitrogen, creating a "photoswitchable" reaction center.
Advanced Materials Science Applications Beyond Photoswitching
While the diazocine component makes this scaffold an obvious candidate for photoswitchable materials, its unique combination of a rigid, electron-rich imidazole and a flexible diazocine bridge opens doors to applications that leverage properties other than just photoisomerization.
Key Future Research Areas:
Organic Electronics: Fused heterocyclic systems are at the heart of many organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Bipolar host materials, which can transport both electrons and holes, are particularly valuable. A novel bipolar host material based on a benzimidazo[2,1-b] mdpi.comacs.orgthiazine core has been developed for use in efficient OLEDs. This suggests that the imidazo[4,5-b] mdpi.comnih.govdiazocine scaffold, with its electron-deficient pyridine (B92270) and electron-rich imidazole components, could be engineered into a new class of bipolar materials for optoelectronic applications.
Luminescent Materials: Certain imidazopyridine derivatives exhibit fluorescent properties. The extended π-system and rigid structure of the imidazo[4,5-b] mdpi.comnih.govdiazocine core could be exploited to create novel fluorophores. Furthermore, the synthesis of π-extended imidazo[2,1,5-de]quinolizines from imidazo[1,5-a]pyridines has led to stable, fluorescent organic radicals. nih.gov Exploring similar cyclization strategies with the imidazo[4,5-b] mdpi.comnih.govdiazocine system could yield new open-shell materials with unique magneto-optical properties.
Porous Materials and MOFs: The rigidity of the imidazopyridine unit combined with the potential for installing linker groups makes this scaffold a candidate for building blocks in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The diazocine unit could introduce a dynamic, stimuli-responsive component into the framework, allowing for the guest uptake or catalytic properties of the material to be controlled with light.
Integration into Complex Molecular Architectures and Functional Systems
The true potential of the imidazo[4,5-b] mdpi.comnih.govdiazocine scaffold may be realized when it is incorporated as a key functional unit within larger, more complex molecular systems.
Key Future Research Areas:
Photoswitchable Bioconjugates: Diazocines have been successfully used to photochemically control the structure and function of peptides and other biomolecules. The imidazo[4,5-b]pyridine portion of the scaffold is structurally similar to purine (B94841) bases, suggesting it could be designed to interact with biological targets like DNA or protein active sites. researchgate.net Fusing these two motifs could lead to the development of novel photopharmacological agents where the diazocine acts as a light-triggered switch to turn the biological activity of the imidazopyridine "warhead" on or off with high spatiotemporal precision.
Molecular Tweezers and Sensors: The defined bending motion of the diazocine upon photoisomerization makes it an excellent actuator for molecular tweezers. organic-chemistry.org By attaching recognition elements to the imidazo[4,5-b] mdpi.comnih.govdiazocine core, it may be possible to create light-controlled host-guest systems. The fluorescence of the imidazopyridine moiety could also be modulated by the conformational state of the diazocine or by the binding of an analyte, leading to new types of fluorescent chemosensors.
Multidentate Ligand Design: Imidazopyridines are versatile ligands in coordination chemistry. mdpi.com The imidazo[4,5-b] mdpi.comnih.govdiazocine system offers multiple nitrogen atoms that could coordinate to metal centers. The conformational change of the diazocine could alter the bite angle and coordination geometry of the ligand, providing a mechanism to photochemically modulate the catalytic activity or magnetic properties of a metal complex.
The path forward for imidazo[4,5-b] mdpi.comnih.govdiazocine chemistry is rich with opportunities and challenges. By leveraging sustainable synthetic methods, thoroughly exploring its unique reactivity, and creatively applying it in materials science and complex functional systems, researchers can unlock the full potential of this fascinating heterocyclic scaffold.
Q & A
Basic: What are the key synthetic routes for (9E)-4H-Imidazo[4,5-b][1,4]diazocine, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves cyclization of substituted precursors under controlled conditions. For example, imidazo[4,5-b]phenazine derivatives (structurally analogous) are synthesized via oxidation of o-phenylenediamine with ammonium persulfate in acetonitrile, followed by condensation with aldehydes in DMF and acetic acid . Key steps:
- Oxidation : Use stoichiometric ammonium persulfate to ensure complete conversion.
- Crystallization : Ethanol recrystallization improves purity (e.g., 76% yield for compound 4f with >300°C melting point) .
- Validation : Confirm purity via elemental analysis (e.g., C, H, N within 0.1% of theoretical values) and NMR spectral matching .
Basic: How is the (9E) configuration confirmed experimentally?
Methodological Answer:
The (9E) stereochemistry is validated using:
- ¹H NMR : Look for coupling constants (e.g., trans vs. cis protons) and diastereotopic splitting patterns. For example, in imidazo-phenazines, aromatic proton doublets (δ 7.01–8.39 ppm) indicate substituent orientation .
- IR Spectroscopy : Stretching frequencies (e.g., N-H at ~3100 cm⁻¹) help identify hydrogen bonding patterns influencing isomer stability .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., CCDC 1017138 in related imidazolone systems) .
Basic: What are common isomerization challenges during synthesis/storage, and how are they mitigated?
Methodological Answer:
Diazocine derivatives are prone to E/Z isomerization under light or thermal stress . Mitigation strategies:
- Light Control : Store compounds in amber vials and avoid UV exposure.
- Thermal Stability : Use low-temperature storage (-20°C) and inert atmospheres (N₂).
- Monitoring : Track isomer ratios via HPLC with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) .
Advanced: How can computational methods predict the stability/reactivity of this compound derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric/electronic effects. For example, pyrimido[4,5-b][1,4]diazepine scaffolds show high rigidity, favoring metabolic stability .
- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to predict aggregation or degradation pathways.
- Docking Studies : Model interactions with biological targets (e.g., TRPA1 inhibitors) to prioritize substituents for synthesis .
Advanced: How should researchers address contradictory biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. Resolution steps:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm activity thresholds .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., phenanthrene in stilbene derivatives) that may interfere with assays .
- Standardized Protocols : Adopt ICMJE guidelines for reagent documentation (e.g., purity, batch numbers) to ensure reproducibility .
Advanced: What strategies optimize the design of this compound analogs for dual enzyme inhibition?
Methodological Answer:
- Scaffold Hybridization : Fuse imidazo-diazocine cores with topoisomerase-binding motifs (e.g., phenazine moieties) to target both Topo I/IIα .
- Substituent Screening : Test electron-withdrawing groups (e.g., -F, -NO₂) at position 2 or 6 to enhance π-π stacking with DNA .
- Biological Validation : Use in vitro topoisomerase decatenation assays and in silico ADMET predictions (e.g., SwissADME) to balance potency and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
